1-Bromo-2-methoxy-4-methyl-5-nitrobenzene
Overview
Description
1-Bromo-2-methoxy-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a substituted benzene derivative, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methoxy-4-methyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-4-methyl-5-nitrobenzene. This reaction typically uses bromine (Br2) or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Products like 2-methoxy-4-methyl-5-nitrophenol or 2-methoxy-4-methyl-5-nitroaniline.
Reduction: 1-bromo-2-methoxy-4-methyl-5-aminobenzene.
Oxidation: 1-bromo-2-methoxy-4-carboxy-5-nitrobenzene.
Scientific Research Applications
1-Bromo-2-methoxy-4-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs with specific therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-2-methoxy-4-methyl-5-nitrobenzene depends on its specific application. In biological systems, its effects may involve interactions with cellular proteins, enzymes, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.
Comparison with Similar Compounds
1-Bromo-2-methoxy-4-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxy-2-methyl-5-nitrobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Bromo-4-methoxy-5-nitrotoluene: Another brominated nitrobenzene derivative with distinct chemical properties.
1-Bromo-2-methoxy-4-nitrobenzene: Lacks the methyl group, leading to different chemical behavior and uses.
Properties
IUPAC Name |
1-bromo-2-methoxy-4-methyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFNPONWQGCABQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659312 | |
Record name | 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861076-28-0 | |
Record name | 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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